3-Hydroxy-2-methylvaleric acid

Description

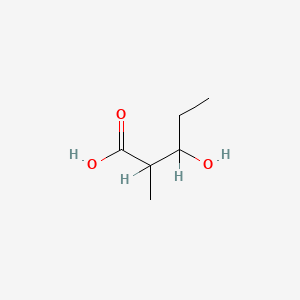

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIHALDXJWGLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

261625-70-1 | |

| Record name | Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261625-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20951525 | |

| Record name | 3-Hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28892-73-1 | |

| Record name | 3-Hydroxy-2-methylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28892-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028892731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Chemical Identity in Academic Contexts

Systematic Nomenclature and Synonyms

In the systematic nomenclature of the International Union of Pure and Applied Chemistry (IUPAC), the compound is named 3-hydroxy-2-methylpentanoic acid . nih.gov This name precisely describes its structure: a five-carbon chain (pentanoic acid) with a hydroxyl (-OH) group on the third carbon and a methyl (-CH₃) group on the second carbon.

The compound is also known by several synonyms in scientific literature and chemical databases. These alternative names often reflect historical naming conventions or emphasize specific structural features. Common synonyms include 3-hydroxy-2-methylvaleric acid and 2-methyl-3-hydroxyvaleric acid. nih.govechemi.com The term "valeric acid" is a common name for pentanoic acid. ebi.ac.uk

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 3-hydroxy-2-methylpentanoic acid | nih.gov |

| CAS Number | 28892-73-1 | nih.govechemi.com |

| PubChem CID | 152968 | nih.gov |

| ChEBI ID | CHEBI:173537 | nih.gov |

| HMDB ID | HMDB0029166 | nih.gov |

| Molecular Formula | C₆H₁₂O₃ | nih.govechemi.com |

| Molecular Weight | 132.16 g/mol | nih.govechemi.com |

Stereochemical Considerations and Isomerism

The structure of this compound contains two chiral centers, at the second and third carbon atoms (C2 and C3). This gives rise to multiple stereoisomers, each with distinct spatial arrangements of its atoms.

With two chiral centers, a maximum of four stereoisomers (2ⁿ, where n=2) can exist for this compound. libretexts.org These stereoisomers can be classified into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The relationship between any two stereoisomers that are not mirror images is that of diastereomers. libretexts.org

The four stereoisomers of this compound are:

(2S, 3S)

(2R, 3R)

(2S, 3R)

(2R, 3S)

The (2S, 3S) and (2R, 3R) isomers are a pair of enantiomers, as are the (2S, 3R) and (2R, 3S) isomers. hmdb.cahmdb.ca The relationship between, for example, the (2S, 3S) isomer and the (2S, 3R) isomer is diastereomeric. libretexts.org

The chirality of this compound is of profound biological importance. As a metabolite in the degradation pathway of the branched-chain amino acid L-isoleucine, its formation is catalyzed by enzymes that are stereospecific. rupahealth.comontosight.aibasys2.ca L-isoleucine itself is a specific stereoisomer, (2S,3S)-2-amino-3-methylpentanoic acid. basys2.caymdb.ca

The catabolism of L-isoleucine leads to the formation of specific stereoisomers of this compound. hmdb.cahmdb.ca Altered levels of these specific isomers in bodily fluids can serve as important diagnostic markers for certain inborn errors of metabolism. For instance, elevated levels of metabolites of branched-chain amino acids, including this compound, are characteristic of Maple Syrup Urine Disease (MSUD), a genetic disorder affecting the breakdown of leucine, isoleucine, and valine. rupahealth.comontosight.aibiosynth.com The specific stereoisomers present can provide further insight into the specific enzymatic deficiency.

Structural Elucidation in Research

The definitive identification and structural characterization of this compound and its isomers rely on modern analytical techniques. The most prominent of these are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS), mass spectrometry is a powerful tool for identifying and quantifying this compound in biological samples. nih.govontosight.ainist.gov Mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern upon ionization. nist.govchemicalbook.com This fragmentation signature can be used to confirm the identity of the molecule. For analytical purposes, the compound is often derivatized to increase its volatility for GC-MS analysis. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are invaluable for the structural elucidation of this compound. nih.govchemicalbook.comchemicalbook.comst-andrews.ac.uk

¹H NMR provides detailed information about the number and types of hydrogen atoms in the molecule and their connectivity. chemicalbook.comchemicalbook.com

¹³C NMR reveals the number and types of carbon atoms, helping to establish the carbon skeleton of the molecule. nih.govst-andrews.ac.uk

Together, these spectroscopic techniques provide unambiguous evidence for the structure of this compound, allowing researchers to distinguish it from other related compounds.

Biosynthetic Pathways and Metabolic Intermediacy

Derivation from Branched-Chain Amino Acid Catabolism

The primary endogenous pathway leading to 3-Hydroxy-2-methylvaleric acid in mammals is through the catabolism of L-isoleucine. This process is a crucial part of amino acid homeostasis.

L-isoleucine, an essential amino acid, undergoes a series of enzymatic reactions for its degradation. Following the initial transamination, the resulting keto acid is further metabolized. This compound emerges as a key intermediate in this pathway. biosynth.comnih.gov Its formation is a standard step in the complete oxidation of isoleucine.

The direct precursor to this compound is 2-Keto-3-methylvaleric acid. biosynth.com This alpha-keto acid is formed from L-isoleucine through the action of a branched-chain aminotransferase. Subsequently, 2-Keto-3-methylvaleric acid is reduced to form this compound. This reduction is a critical step that channels the carbon skeleton of isoleucine towards further breakdown.

While both L-isoleucine and L-valine are branched-chain amino acids, their catabolic pathways diverge after the initial transamination step. The degradation of valine proceeds through intermediates such as 3-hydroxyisobutyrate. nih.gov Based on current metabolic understanding, this compound is not a direct intermediate in the valine degradation pathway. The structural differences between the carbon skeletons of isoleucine and valine dictate their distinct metabolic fates.

Microbial Biosynthesis Mechanisms

Certain microorganisms, particularly lactic acid bacteria, are capable of synthesizing this compound, often as part of their fermentation processes.

In various species of lactic acid bacteria, the synthesis of branched-chain hydroxy acids, including this compound, is a recognized metabolic feature. These compounds can be produced from the corresponding branched-chain amino acids present in the growth medium.

The microbial biosynthesis of this compound from L-isoleucine involves a two-step enzymatic process. The initial transamination of L-isoleucine to 2-Keto-3-methylvaleric acid is catalyzed by branched-chain amino acid aminotransferases, such as BcaT and potentially AraT (aromatic amino acid aminotransferase), which can exhibit broader substrate specificity. Subsequently, the reduction of the keto acid to the final hydroxy acid is carried out by a hydroxy acid dehydrogenase, such as Hycdh .

Formation via Propionyl-CoA Condensation Pathways

The formation of this compound is notably linked to metabolic pathways involving propionyl-coenzyme A (propionyl-CoA). In certain metabolic conditions, particularly in organic acidemias, the accumulation of propionyl-CoA can lead to the activation of alternative or secondary metabolic routes. One such pathway involves the self-condensation of two molecules of propionyl-CoA. This condensation reaction is a key step that diverts the excess propionyl-CoA, a three-carbon molecule, towards the synthesis of a six-carbon backbone.

This specific biosynthetic route has been identified in patients with propionic acidemia, an inherited metabolic disorder characterized by a deficiency in the enzyme propionyl-CoA carboxylase. nih.gov The blockage of the primary metabolic pathway for propionyl-CoA, which normally converts it to methylmalonyl-CoA, leads to its significant accumulation. researchgate.netyoutube.com This buildup drives the self-condensation reaction, initiating the formation of novel metabolites, including this compound. nih.gov Propionyl-CoA itself is a common intermediate derived from the catabolism of odd-chain fatty acids and several amino acids, including isoleucine and valine. researchgate.netnih.gov

The synthesis of this compound via propionyl-CoA condensation is directly preceded by the formation of 3-oxo-2-methylvaleric acid (also known as 3-keto-2-methylvaleric acid). nih.gov The process begins with the condensation of two propionyl-CoA molecules, which forms 3-oxo-2-methylvaleryl-CoA. The subsequent hydrolysis of the CoA group yields 3-oxo-2-methylvaleric acid.

This keto acid is then subject to a reduction reaction, where the ketone group at the third carbon is converted into a hydroxyl group. This enzymatic reduction results in the final product, this compound. Therefore, 3-oxo-2-methylvaleric acid serves as the direct metabolic precursor to this compound in this pathway. Research has confirmed the presence of both 3-oxo-2-methylvaleric acid and this compound in the urine of individuals with propionic acidemia, substantiating this metabolic sequence. nih.gov Furthermore, the decarboxylation of 3-oxo-2-methylvaleric acid has been shown to produce 3-pentanone, another metabolite observed in patients with this disorder. nih.gov

Broader Significance in Organic Acid Metabolism

This compound is a significant metabolite in the study of inborn errors of metabolism, collectively known as organic acidurias or acidemias. themedicalbiochemistrypage.org Its presence and concentration in biological fluids like urine can serve as a diagnostic marker for specific metabolic disorders. While it is prominently associated with propionic acidemia due to the self-condensation of propionyl-CoA, its metabolic context also extends to the catabolism of branched-chain amino acids (BCAAs), such as isoleucine. nih.govontosight.ai

The accumulation of this compound and its precursor, 3-oxo-2-methylvaleric acid, reflects a disruption in normal organic acid metabolism. rupahealth.com In conditions like propionic acidemia, the failure to process propionyl-CoA leads to its accumulation and the subsequent formation of these "abnormal" metabolites. nih.gov The broader significance lies in how the buildup of these organic acids can disrupt cellular homeostasis, potentially leading to toxic effects and contributing to the clinical manifestations of the disease. rupahealth.comhealthmatters.io The study of such metabolites is crucial for diagnosing and understanding the pathophysiology of complex metabolic diseases. themedicalbiochemistrypage.orgontosight.ai

Research Findings on this compound Formation

| Metabolic Disorder | Accumulated Precursor | Intermediate Metabolite | Resulting Metabolite | Reference |

|---|---|---|---|---|

| Propionic Acidemia | Propionyl-CoA | 3-Oxo-2-methylvaleric acid | This compound | nih.gov |

Enzymatic Reactions and Mechanistic Investigations

Characterization of Enzymes in 3-Hydroxy-2-methylvaleric Acid Metabolism

The metabolic pathway involves several key enzymes that have been characterized to understand their role, substrate specificity, and reaction mechanisms.

This compound is an organic hydroxy acid generated from the metabolism of L-isoleucine. hmdb.ca Its formation involves the reduction of the corresponding α-keto acid, 2-Keto-3-methylvaleric acid (KMVA). Research suggests this conversion is potentially catalyzed by lactate (B86563) dehydrogenase (LDH). hmdb.ca LDH (EC 1.1.1.27) is an oxidoreductase that facilitates the reversible conversion of pyruvate (B1213749) to lactate, using NADH as a cofactor. nih.gov Its activity is not strictly limited to pyruvate; it can act on other α-keto acids. The enzyme's role in this context is to reduce the ketone group of KMVA to a hydroxyl group, yielding this compound. hmdb.canih.gov

The metabolic journey to this compound begins with the catabolism of isoleucine, a process initiated by branched-chain amino acid transaminases (BCATs). nih.govresearchgate.net

Branched-Chain Amino Acid Transaminases (BCATs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the first and reversible step in BCAA catabolism: the transfer of an amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate. nih.govyoutube.com This transamination reaction produces the branched-chain α-keto acid (BCKA) known as α-keto-β-methylvaleric acid (KMV). mdpi.com There are two primary isozymes in humans: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), which have similar substrate specificities but different tissue distributions. nih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: Following its formation, KMV stands at a metabolic branch point. It can either be reduced to this compound or undergo irreversible oxidative decarboxylation by the BCKD complex. researchgate.netyoutube.com This multi-enzyme complex is the rate-limiting step in BCAA catabolism, committing the keto acids to their degradative pathways. researchgate.net The formation of this compound represents an alternative fate for the KMVA intermediate.

This compound (3H2MV) is also recognized as a monomer unit in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various microorganisms. The key enzyme in this polymerization is PHA synthase, encoded by the phaC gene. nih.gov

Research into PHA production in activated sludge has identified phaC genes specifically involved in the incorporation of 3H2MV monomers. nih.gov In one study, a laboratory-scale activated sludge process was monitored for its ability to produce PHA containing 3H2MV. Through PCR and cloning, researchers identified 11 distinct genetic groups of the phaC gene. One of these groups demonstrated a strong correlation with the sludge's capacity to produce PHA containing 3H2MV, suggesting a specific PHA synthase is responsible for utilizing the 3H2MV precursor. nih.gov

| Parameter | Finding | Methodology | Significance |

|---|---|---|---|

| Microbial Source | Mixed microbial cultures in activated sludge. nih.gov | Laboratory-scale bioreactor operation. nih.gov | Demonstrates 3H2MV metabolism outside of pure bacterial cultures. nih.gov |

| Gene Identification | Identification of the phaC gene encoding PHA synthase. nih.gov | PCR, cloning, DNA sequencing. nih.gov | Links a specific gene to the formation of PHA with 3H2MV units. nih.gov |

| Genetic Diversity | 263 clones yielded 11 distinct phaC genetic groups. nih.gov | Cloning-sequencing and T-RFLP analysis. nih.gov | Highlights the diversity of PHA synthases in a mixed culture. nih.gov |

| Correlation Analysis | One genetic group showed a strong correlation with the ability to produce 3H2MV-containing PHA. nih.gov | Terminal-Restriction Fragment Length Polymorphism (T-RFLP). nih.gov | Pinpoints a specific enzyme variant as crucial for 3H2MV incorporation. nih.gov |

Thiolases (acetyl-CoA C-acyltransferases) are a class of enzymes crucial for both biosynthetic and degradative pathways involving thioester-dependent Claisen condensation reactions. wikipedia.org In the context of isoleucine catabolism, after the BCKD complex acts on KMV, the resulting acyl-CoA derivative proceeds through a pathway where thiolase activity is essential. Specifically, 2-methylacetoacetyl-CoA thiolase (also known as β-ketothiolase) is involved in the final step of isoleucine degradation. nih.govtaylorandfrancis.com

Deficiencies in this thiolase lead to the metabolic disorder 2-methylacetoacetyl-CoA thiolase deficiency, characterized by the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyrate (B1258522) and other organic acids. nih.gov While not directly acting on this compound, the proper functioning of thiolases in the downstream pathway is critical for maintaining metabolic flux and preventing the accumulation of related intermediates. wikipedia.orgnih.gov Furthermore, the substrate specificity of thiolases is a key determinant in metabolic engineering efforts to synthesize desired chemical compounds, demonstrating their importance in controlling pathway outputs. nih.gov

Stereospecificity of Enzymatic Conversions

This compound has two chiral centers (at carbons 2 and 3), meaning it can exist as four distinct stereoisomers. hmdb.canih.gov The enzymatic reactions involved in its formation are highly stereospecific. The conversion of L-isoleucine, which has a specific (2S,3S) configuration, leads to the formation of specific stereoisomers of downstream metabolites. Studies into the mechanisms of L-alloisoleucine and 2-hydroxy-3-methylvaleric acid formation have confirmed that these metabolic conversions are stereospecific processes, yielding specific isomers rather than a racemic mixture. hmdb.ca This specificity is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the precise orientation of the substrate and the stereochemical outcome of the reaction.

Regulation of Enzymatic Activity

The metabolic pathways producing the precursors to this compound are tightly regulated to meet cellular demands and respond to nutritional cues. A primary point of control is the BCKD complex, which catalyzes the irreversible, rate-limiting step of BCAA catabolism. researchgate.net

Phosphorylation/Dephosphorylation: The activity of the BCKD complex is modulated by a phosphorylation/dephosphorylation cycle. It is inactivated by phosphorylation, a reaction catalyzed by a specific BCKD kinase (BCKDK). youtube.com Conversely, it is activated by dephosphorylation via the phosphatase PPM1K (also known as PP2Cm). youtube.com The activity of this kinase and phosphatase system is responsive to hormonal and nutritional signals, allowing for fine-tuned control over the entire BCAA degradation pathway.

Transcriptional Regulation: The expression of enzymes in the pathway can also be regulated at the transcriptional level. For instance, studies have shown that the transcription factor MYC can activate the promoter for BCAT1, leading to its upregulation in certain pathological conditions. researchgate.net This type of regulation provides a long-term mechanism for adjusting the metabolic capacity of the pathway.

| Enzyme | EC Number | Function | Regulation |

|---|---|---|---|

| Branched-Chain Amino Acid Transaminase (BCAT) | 2.6.1.42 | Reversible transamination of Isoleucine to KMVA. nih.gov | Transcriptional control (e.g., via MYC factor for BCAT1). researchgate.net |

| Lactate Dehydrogenase (LDH) | 1.1.1.27 | Potential reduction of KMVA to this compound. hmdb.ca | Substrate availability, cofactor levels (NADH/NAD+). nih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | Multiple (e.g., 1.2.4.4) | Irreversible oxidative decarboxylation of KMVA (rate-limiting step). researchgate.net | Inhibited by phosphorylation (BCKDK), activated by dephosphorylation (PPM1K). youtube.com |

| Polyhydroxyalkanoate (PHA) Synthase | 2.3.1.- | Polymerization of 3H2MV-CoA into PHA polymers. nih.gov | Gene expression, substrate specificity of the synthase variant. nih.gov |

Occurrence and Distribution in Biological Systems

Presence in Microorganisms

3-Hydroxy-2-methylvaleric acid has been primarily identified as a constituent of polymers produced by mixed microbial communities, particularly in engineered environments like wastewater treatment systems.

Currently, there is a lack of specific scientific literature identifying this compound as a direct metabolite of the gut microbiota. While research has identified a wide array of microbial metabolites in the gut, including various short-chain fatty acids and their derivatives, this compound is not prominently documented among them.

Scientific literature does not provide significant evidence for the direct production of this compound by specific, pure strains of bacteria such as Alcaligenes sp. or members of the Lactobacillaceae family. Research on the metabolic products of these bacteria typically focuses on other compounds. For instance, studies on Alcaligenes often highlight the production of other polyhydroxyalkanoates (PHAs), and research on Lactobacillaceae focuses on lactic acid and other organic acids.

This compound has been identified as a monomeric constituent of polyhydroxyalkanoates (PHAs) accumulated by microorganisms in activated sludge. oup.com PHAs are polyesters produced by various microorganisms as a form of energy storage. In a domestic sewage plant in Tokyo, activated sludge that was cultivated in a bioreactor produced PHAs containing several constituents, including this compound. oup.com

The composition of these biopolymers can be diverse. Research has shown that activated sludge incubated with acetate (B1210297) and propionate (B1217596) can accumulate PHAs with various monomers. researchgate.net The degradation of these monomers under anaerobic conditions varies, with the degradability of poly(3-hydroxy-methylvalerate) (PH2MV) being slower than that of other components like poly(3-hydroxybutyrate) (PHB). researchgate.net

| PHA Constituent | Abbreviation | Presence in Tokyo Activated Sludge Sample |

|---|---|---|

| 3-hydroxybutyric acid | 3HB | Present |

| 3-hydroxyvaleric acid | 3HV | Present |

| 3-hydroxy-2-methylbutyric acid | - | Present |

| This compound | - | Present |

Detection in Non-Human Biological Fluids and Tissues

There is limited information available in scientific literature regarding the detection of this compound in non-human biological fluids and tissues under normal physiological conditions. While related compounds are studied, the specific detection of this acid in animals is not a common finding in metabolomic studies. Its presence has, however, been noted in human clinical contexts, specifically in the urine of patients with the genetic disorder propionic acidemia, where it is considered an abnormal metabolite. nih.gov

Natural Production in Plant and Fungal Systems

Based on available scientific literature, there is no significant evidence to suggest the natural production of this compound in plant or fungal systems. Investigations into the vast array of secondary metabolites in these kingdoms have not prominently identified this specific compound.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-Hydroxy-2-methylvaleric acid. These methods offer the high sensitivity and selectivity needed for complex sample analysis.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability, making them suitable for GC analysis. A study specifically outlines the synthesis and GC-MS analysis of the stereoisomers of 2-hydroxy-3-methylpentanoic acid, a synonym for the target compound. nih.gov

The derivatization process often involves converting the polar carboxyl and hydroxyl groups into less polar esters or ethers. For instance, trimethylsilyl (B98337) (TMS) derivatives are commonly prepared. researchgate.net In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is separated from other components on a capillary column before being detected by a mass spectrometer. nih.govresearchgate.net The mass spectrometer provides both qualitative information (from the mass spectrum fragmentation pattern) and quantitative data (from the ion current intensity). researchgate.net

Below is a table summarizing typical parameters for the GC-MS analysis of similar short-chain hydroxy acids, which would be applicable to this compound.

| Parameter | Example Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS |

| GC Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar |

| Injection Mode | Split |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient, e.g., 80°C hold, ramp to 240°C |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table is illustrative, based on methodologies for similar compounds. researchgate.netshimadzu.com

Liquid chromatography-mass spectrometry offers a significant advantage over GC-MS by often eliminating the need for derivatization, allowing for a more direct analysis of polar compounds like this compound from aqueous solutions. LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is a highly sensitive and specific method for quantifying target analytes in complex matrices. plos.orgnih.gov

Methodologies developed for the simultaneous determination of other short-chain organic acids, such as 3-hydroxypropionic acid and methylmalonic acid, can be adapted for this compound. plos.orgnih.gov These methods typically use reversed-phase chromatography to separate the analytes before they enter the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. The use of a high-resolution mass spectrometer, like a Quadrupole Time-of-Flight (QTOF), can further aid in the identification and structural elucidation of unknown metabolites in discovery-based studies.

The following table outlines typical parameters for an LC-MS/MS assay.

| Parameter | Example Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| MS Analyzer | Triple Quadrupole (QqQ) or QTOF |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

This table is illustrative, based on established methods for similar organic acids. plos.orgnih.gov

Chiral Analysis Techniques

Since this compound possesses two chiral centers, it can exist as four different stereoisomers. hmdb.ca The separation and quantification of these individual stereoisomers are crucial as they may exhibit different biological activities.

Capillary electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the chiral resolution of charged molecules like hydroxy acids. ceu.esnih.gov Direct chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). ceu.es

Several strategies have proven effective for the chiral separation of short-chain hydroxy acids:

Cyclodextrins: Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, are frequently used as chiral selectors. The separation is based on the differential formation of transient inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. ceu.es

Macrocyclic Antibiotics: Vancomycin has been demonstrated to be a versatile chiral selector for a broad range of hydroxy acids, including aliphatic α- and β-hydroxy acids. nih.gov High-resolution separation can be achieved using a partial filling-counter current method with indirect UV detection. nih.gov

Ligand-Exchange CE: This method involves the formation of diastereomeric ternary complexes between a metal ion (e.g., copper(II)), a chiral ligand selector (e.g., an L-amino acid), and the analyte enantiomers, which then separate based on their differing electrophoretic mobilities. ceu.es

For successful CE analysis, capillaries are often coated with materials like polyacrylamide to suppress electroosmotic flow and minimize analyte-wall interactions. nih.gov

Sample Preparation and Derivatization Strategies (e.g., Solid Phase Extraction)

The choice of sample preparation is intrinsically linked to the analytical technique being employed and the nature of the sample matrix.

Derivatization: As mentioned for GC-MS, this is a critical sample preparation step. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the analyte into a volatile and thermally stable form suitable for gas-phase analysis. researchgate.net

Solid Phase Extraction (SPE): SPE is a common technique for cleaning up complex samples and concentrating the analyte of interest. For polar compounds like this compound, ion-exchange or polar-modified reversed-phase sorbents can be used to isolate the acid from interfering matrix components.

Liquid-Liquid Extraction (LLE): LLE can also be used to extract organic acids from aqueous samples into an organic solvent, though it can be less efficient for highly polar compounds.

Direct Injection: For cleaner samples and analysis by LC-MS, a simple "dilute-and-shoot" approach may be sufficient. plos.orgnih.gov This involves diluting the sample in an appropriate solvent, centrifuging to remove particulates, and injecting the supernatant directly into the LC system.

Large-Volume Sample Stacking (LVSEP): In capillary electrophoresis, LVSEP is an advanced online preconcentration technique that can significantly enhance detection sensitivity, which is beneficial when analyzing trace amounts of the compound. kyoto-u.ac.jp

Metabolomics Profiling and Biomarker Discovery (Non-human focus)

In the context of non-human systems, this compound has been identified as a metabolite in the yeast metabolome. ymdb.ca Its presence in Saccharomyces cerevisiae suggests a role in the organism's metabolic pathways, potentially related to fatty acid or amino acid metabolism. ymdb.ca The detection of such compounds is a key aspect of metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms.

Analytical platforms like high-resolution LC-MS (e.g., LC-QTOF/MS) and GC-MS are central to non-targeted metabolomics profiling. These techniques allow for the simultaneous detection of hundreds to thousands of metabolites. The identification of this compound in a metabolomics study could point to specific enzymatic activities or metabolic shifts in response to genetic or environmental changes. Furthermore, the presence of related branched-chain fatty acids in plants, such as 2-methylvaleric acid in Pelargonium graveolens, indicates that compounds like this compound could be potential targets for discovery in plant metabolomics research as well. nih.gov

Volatile Organic Compound Analysis (e.g., Breath Biopsy® OMNI® assay, TD-GC-MS)

Volatile Organic Compound (VOC) analysis, particularly of exhaled breath, is a growing field of non-invasive diagnostics. nih.gov The primary technology underpinning this research is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). nih.govchromatographyonline.com This method is ideal for detecting trace levels of VOCs. mdpi.com In this process, VOCs from a sample (like breath) are collected and concentrated onto a sorbent tube. The tube is then heated (thermal desorption) to release the trapped VOCs into the GC-MS system for separation and identification. nih.govmdpi.com

The Breath Biopsy® OMNI® assay by Owlstone Medical is an advanced, standardized service for collecting and analyzing VOCs from breath. youtube.com It utilizes TD-GC-MS to provide comprehensive and robust identification of a wide array of volatile metabolites. nih.gov The platform is designed for biomarker discovery across various research areas, including liver and respiratory diseases. nih.gov While this compound is not explicitly listed as a target compound in promotional materials, the OMNI assay is designed to detect a broad spectrum of VOCs. youtube.com The company maintains a growing "Breath Biopsy VOC Atlas," a database of reliably identified compounds from breath, which facilitates the discovery of new potential biomarkers. youtube.com

The potential for this compound to be present in breath as a VOC is plausible, particularly in metabolic disorders where related volatile compounds are known to be produced. The characteristic sweet odor in MSUD, for instance, is attributed to the accumulation of certain metabolites, highlighting the volatile nature of these compounds. youtube.com The analytical challenge lies in the robust collection and confident identification of such compounds from a complex matrix like breath, which is precisely what advanced TD-GC-MS platforms aim to solve. chromatographyonline.com

The table below outlines the principles and applications of these VOC analysis methodologies.

Table 2: Methodologies for Volatile Organic Compound (VOC) Analysis

| Methodology | Principle | Application in Research |

|---|---|---|

| TD-GC-MS | Collection and concentration of VOCs on a sorbent tube, followed by thermal release into a GC-MS for separation and identification. nih.govchromatographyonline.com | Standard technique for analyzing trace VOCs in complex samples like breath, air, and biological fluids. nih.govmdpi.com Used to identify metabolic profiles and potential biomarkers. |

| Breath Biopsy® OMNI® Assay | A comprehensive service utilizing standardized breath collection and high-resolution TD-GC-MS analysis for global VOC profiling. youtube.com | Used in clinical and pharmaceutical research for non-invasive biomarker discovery and validation for various diseases. nih.gov |

Biotechnological and Industrial Research Applications

Role as a Monomer in Biopolymer Synthesis

3-Hydroxy-2-methylvaleric acid serves as a valuable monomer for the production of biodegradable polyesters, contributing to the development of sustainable materials with tailored properties.

Polyhydroxyalkanoate (PHA) Production and Research

This compound, in its ester form 3-hydroxy-2-methylvalerate (3H2MV), is a known constituent of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by various microorganisms. The incorporation of branched-chain monomers like 3H2MV into the PHA backbone can significantly alter the physical and thermal properties of the resulting polymer, often leading to materials with improved flexibility and processability compared to the more common poly(3-hydroxybutyrate) (PHB).

Research has shown that PHAs containing 3H2MV can be produced by mixed microbial cultures, particularly those found in activated sludge. In one study, a specific genetic group of PHA synthase (encoded by the phaC gene) was strongly correlated with the ability of activated sludge to produce PHA containing 3H2MV, highlighting the microbial and genetic basis for the synthesis of these specialized biopolymers nih.gov. However, to date, the production of PHAs containing 3H2MV has been primarily reported in mixed cultures, with no pure bacterial cultures yet identified that can synthesize this specific copolymer nih.gov. This suggests a complex metabolic interplay within these microbial communities for the production of the necessary precursors.

The inclusion of various monomers, including 3-hydroxyvalerate (B1259860) (a close structural analog), into PHA chains is a well-established strategy to modify polymer properties such as stiffness and brittleness researchgate.net. The general classification of PHA monomers is based on the number of carbon atoms, with short-chain-length (SCL) PHAs containing 3 to 5 carbon atoms and medium-chain-length (MCL) PHAs containing 6 to 14 carbon atoms researchgate.net. The incorporation of branched monomers like 3H2MV adds another layer of complexity and potential for creating novel PHA-based materials.

| Microbial System | Key Finding | Reference |

|---|---|---|

| Mixed microbial cultures in activated sludge | Production of PHA containing 3H2MV has been observed. | nih.gov |

| Pure bacterial cultures | No pure cultures have been reported to produce PHA with 3H2MV. | nih.gov |

| Activated sludge microorganisms | A specific PHA synthase gene (phaC) showed a strong correlation with the ability to produce PHA containing 3H2MV. | nih.gov |

Highly Branched Polyester (B1180765) Development

The branched structure of this compound makes it a theoretically attractive monomer for the synthesis of highly branched polyesters. While direct research on the use of this specific compound in this context is limited, the principles of creating branched polymers from monomers with multiple functional groups are well-established. For instance, the melt polycondensation of sugar-derived triols with bio-based diacids is a method used to produce fully biobased branched polyesters hmdb.ca. This approach allows for the creation of polymers with either hydroxyl or carboxyl end groups, depending on the molar ratio of the monomers hmdb.ca.

The introduction of branching in a polyester backbone can lead to materials with unique properties, such as lower viscosity, higher solubility, and a greater number of end-groups for further chemical modification compared to their linear counterparts. These characteristics make them suitable for a range of applications, including coatings, additives, and as precursors for more complex polymer architectures.

Potential as a Chiral Building Block in Organic Synthesis

Chiral molecules, which are non-superimposable on their mirror images, are of immense importance in the pharmaceutical and fine chemical industries, as the biological activity of a compound can be highly dependent on its stereochemistry. This compound possesses two chiral centers, giving rise to four possible stereoisomers. This inherent chirality makes it a valuable potential building block, or "synthon," for the asymmetric synthesis of more complex molecules.

Asymmetric synthesis is a field of organic chemistry focused on the stereoselective production of a single enantiomer of a chiral product. The use of enantiomerically pure starting materials, such as a specific stereoisomer of this compound, can be an effective strategy to control the stereochemistry of the final product. While specific, widespread applications of this compound as a chiral building block are not extensively documented in readily available literature, the general utility of chiral hydroxy acids in the synthesis of natural products and pharmaceuticals is well-established. For instance, the asymmetric synthesis of other complex hydroxy acids has been demonstrated as a key step in the total synthesis of natural products.

The development of methods for the stereoselective synthesis of molecules with multiple chiral centers is an active area of research. These methods often rely on the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. The availability of enantiomerically pure this compound could provide a valuable starting point for the synthesis of a variety of complex chiral targets.

Contribution to Food Fermentation Science and Microbial Product Development

Currently, there is no direct evidence in the scientific literature to suggest a significant role for this compound in food fermentation science or in the development of microbial food products. Fermentation is a process that utilizes microorganisms to bring about desirable biochemical changes in food and beverages, leading to enhanced flavor, preservation, and nutritional value. The primary metabolites of interest in food fermentation are typically organic acids like lactic acid and acetic acid, as well as ethanol (B145695) and carbon dioxide.

While various hydroxy acids can be found in fermented products and contribute to their sensory profiles, the presence and impact of this compound have not been specifically reported. The focus of research in this area is often on more abundant or organoleptically potent compounds.

Metabolic Engineering for Enhanced Production in Microorganisms

The microbial production of this compound is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine. Understanding this metabolic pathway is crucial for developing strategies to enhance its production in microorganisms.

The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvaleric acid. This intermediate is then oxidatively decarboxylated to yield 2-methylbutyryl-CoA. Subsequent steps in the pathway can lead to the formation of various metabolites, including precursors for this compound. A related compound, 2-hydroxy-3-methylpentanoic acid, is known to be generated from the reduction of 2-keto-3-methylvaleric acid, a key intermediate in L-isoleucine metabolism.

While specific metabolic engineering strategies for overproducing this compound are not extensively detailed, general principles can be applied based on the known biosynthetic pathway and research on similar compounds. These strategies would likely involve:

Enhancing the precursor supply: Increasing the intracellular pool of L-isoleucine through the manipulation of its biosynthetic pathway.

Overexpression of key enzymes: Identifying and overexpressing the specific enzymes responsible for the conversion of isoleucine catabolites to this compound. This would likely include specific reductases that act on a keto-acid precursor.

Deletion of competing pathways: Knocking out genes that encode for enzymes that divert metabolic intermediates away from the desired product.

Host organism selection and optimization: Utilizing a microbial host that has a naturally high flux through the isoleucine catabolism pathway and is amenable to genetic engineering.

Research on the production of the closely related 3-hydroxyvalerate (3HV) in Escherichia coli has demonstrated the feasibility of engineering pathways for the production of hydroxyalkanoates from simple carbon sources like glucose and glycerol (B35011) nih.gov. These efforts often focus on establishing and optimizing pathways for the synthesis of key precursors, such as propionyl-CoA in the case of 3HV nih.gov. Similar approaches could be adapted for this compound by targeting the isoleucine degradation pathway.

| Strategy | Description | Potential Target Genes/Pathways |

|---|---|---|

| Increase Precursor Supply | Enhance the intracellular concentration of L-isoleucine. | Genes involved in the L-isoleucine biosynthetic pathway. |

| Overexpress Key Enzymes | Increase the catalytic activity for the conversion of isoleucine metabolites to the final product. | Genes encoding for specific keto-acid reductases. |

| Eliminate Competing Pathways | Prevent the diversion of metabolic intermediates to other products. | Genes involved in alternative catabolic routes of isoleucine intermediates. |

| Optimize Host Strain | Select and modify a microbial host for efficient production. | Central carbon metabolism, cofactor regeneration pathways. |

Application in Chemical Systems Biology and Pathway Engineering

The study of this compound and its biosynthesis is relevant to the fields of chemical systems biology and pathway engineering. Chemical systems biology aims to understand complex biological systems at a molecular level by integrating chemical and biological data. The biosynthesis of a specific metabolite like this compound serves as a model for understanding the intricate network of enzymatic reactions and regulatory mechanisms that govern cellular metabolism.

By analyzing the metabolic pathways leading to the formation of this compound, researchers can gain insights into the broader context of branched-chain amino acid catabolism and its connections to central carbon metabolism. This knowledge can then be used for pathway engineering, which involves the rational design and construction of new metabolic pathways or the modification of existing ones in microorganisms for the production of valuable chemicals.

Computational tools and metabolic modeling are increasingly being used to predict the effects of genetic modifications on metabolic fluxes and to identify optimal strategies for strain engineering. The development of a robust microbial platform for the production of this compound would be a practical application of these principles, demonstrating the power of integrating systems-level understanding with synthetic biology techniques.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-hydroxy-2-methylvaleric acid in biological samples?

- Methodology : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is widely used due to its high sensitivity and specificity. For example, in clinical studies, this method enabled the detection of this compound in urine samples from patients with metabolic disorders like propionyl-CoA carboxylase deficiency .

- Validation : Ensure calibration curves are constructed using certified analytical standards (e.g., "mixture of diastereomers, analytical standard" with Product No. 80529) to account for stereoisomeric variability .

Q. How can researchers distinguish this compound from structurally similar hydroxy acids (e.g., 3-hydroxy-3-methylvaleric acid)?

- Experimental Design : Use nuclear magnetic resonance (NMR) spectroscopy to resolve positional isomerism. For instance, -NMR can differentiate between the 2-methyl and 3-methyl branching patterns based on distinct chemical shifts in the carbonyl and hydroxyl regions .

- Chromatographic Separation : Optimize reverse-phase HPLC with a C18 column and gradient elution to separate isomers, referencing retention times from published data .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Waste Disposal : Treat as hazardous organic waste; collaborate with certified disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what are its implications in propionyl-CoA carboxylase deficiency?

- Mechanistic Insight : This compound accumulates due to impaired propionyl-CoA metabolism, acting as a biomarker for inborn errors of metabolism. Its presence correlates with elevated levels of 3-oxo-2-methylvaleric acid and maleic acid in urine, indicating blocked β-oxidation pathways .

- Experimental Validation : Use stable isotope tracing (e.g., -labeled substrates) in fibroblast cultures to map metabolic flux disruptions .

Q. What statistical approaches are suitable for analyzing clustered data in studies involving repeated measurements of this compound levels?

- Data Analysis :

- Mixed-Effects Models : Account for nested observations (e.g., multiple time points per participant) to avoid inflated Type I errors .

- Contradiction Resolution : Use sensitivity analyses (e.g., bootstrapping) to validate outliers or inconsistent results, particularly in small-sample metabolic studies .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?

- Critical Evaluation :

- Source Comparison : Cross-reference data from authoritative databases (e.g., PubChem, ChemIDplus) and avoid non-peer-reviewed sources like vendor websites .

- In Vitro Testing : Conduct standardized assays (e.g., OECD TG 439 for skin irritation) to resolve conflicts between historical data (e.g., skin irritation Category 2 ) and newer studies reporting no significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.